BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Structure and Application of
G1-0C2-K3-E10

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: G1-0OC2-K3-E10

Cat. No.: B10855845

For Research, Scientific, and Drug Development Professionals

This document provides a detailed technical overview of the novel ionizable lipid G1-OC2-K3-
E10, its structural characteristics, synthesis, and its application in the formulation of lipid
nanoparticles (LNPs) for messenger RNA (mMRNA) delivery.

Core Molecule Identification

G1-0C2-K3-E10 is a novel, multi-motif dendron-based ionizable lipid designed for the effective
encapsulation and delivery of nucleic acids, such as mRNA. Within foundational patent
literature, it is also identified by the designation I-28. Its structure is engineered to facilitate the
formation of stable lipid nanopatrticles that can efficiently deliver their payload in vivo.

Physicochemical Properties

The fundamental properties of G1-OC2-K3-E10 are summarized below. These values are
critical for its function as a component of a drug delivery system. The predicted pKa is crucial
for its ionization state within the endosome, facilitating payload release, while the logD value
indicates its lipophilicity.
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Property Value Reference
Internal ID [-28

CAS Number 2933216-12-5

Molecular Formula CsaH111Ns07

Molecular Weight 942.49 g/mol

Predicted pKa 6.16

Predicted logD (pH 7.4) 4.19

Chemical Structure

The chemical structure of G1-OC2-K3-E10 is characterized by a central amine-based core,
from which several hydrophobic lipid tails and hydrophilic hydroxyl groups extend. This
amphipathic nature is key to its role in forming lipid bilayers.

» View 2D Chemical Structure

Experimental Protocols

The following sections detail the methodologies for the synthesis of G1-OC2-K3-E10 and its
formulation into lipid nanoparticles for mRNA delivery, as derived from patent documentation.

Synthesis of G1-OC2-K3-E10 (I-28)

The synthesis of I-28 is a multi-step process involving the protection of an amine, followed by
alkylation and subsequent deprotection and modification steps. The detailed protocol is
outlined below.

Step 1: Synthesis of Intermediate 1

e Add 2-amino-1-ethanol (15 mmol, 1 eq) to a mixture of imidazole (30 mmol, 2 eq) and tert-
butyldimethylchlorosilane (16.5 mmol, 1.1 eq) in dichloromethane (50 mL).

 Stir the mixture at room temperature for 3 hours.

¢ Dilute the mixture with water (60 mL) and extract with dichloromethane (3 x 30 mL).
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o Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure to yield the crude intermediate.

Step 2: Synthesis of Intermediate 2

e Dissolve Intermediate 1 (10 mmol, 1 eq) and triethylamine (30 mmol, 3 eq) in
dichloromethane (50 mL).

e Cool the solution to 0°C and add acryloyl chloride (11 mmol, 1.1 eq) dropwise.

 Allow the reaction to warm to room temperature and stir for 12 hours.

o Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 40 mL) and brine
(1 x 40 mL).

e Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude
product.

Step 3: Michael Addition

e Dissolve Intermediate 2 (5 mmol, 1 eq) and a suitable secondary amine (e.g., di-(2-
hydroxyoctyl)amine) (12 mmol, 2.4 eq) in ethanol (30 mL).

e Heat the mixture to reflux and stir for 24 hours.

e Cool the reaction and remove the solvent under reduced pressure.

 Purify the residue using silica gel column chromatography to obtain the protected final
compound.

Step 4: Deprotection to Yield G1-OC2-K3-E10 (I-28)

o Dissolve the protected compound (4 mmol, 1 eq) in a solution of tetrabutylammonium
fluoride (TBAF) in tetrahydrofuran (1M, 5 mL).

 Stir at room temperature for 2 hours.

e Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
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o Combine the organic layers, dry, and concentrate.

 Purify the final product via column chromatography to yield G1-OC2-K3-E10.

LNP Formulation Protocol

G1-0C2-K3-E10 is formulated into LNPs containing mRNA using a rapid mixing process,
typically with a microfluidic device. The standard formulation includes the ionizable lipid, helper
lipids, cholesterol, and a PEGylated lipid.

Materials:

G1-0OC2-K3-E10 (lonizable Lipid)

o DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (Helper Lipid)

o Cholesterol (Helper Lipid)

 DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (PEGylated
Lipid)

« mMRNA (e.g., encoding Luciferase or other protein of interest)

o Ethanol

o Citrate Buffer (pH 4.0)

o Phosphate-Buffered Saline (PBS, pH 7.4)

Procedure:

e Prepare a lipid mixture in ethanol containing G1-OC2-K3-E10, DSPC, Cholesterol, and
DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5.

e Prepare an aqueous solution by dissolving the mRNA payload in a citrate buffer (pH 4.0).

» Utilize a microfluidic mixing device (e.g., NanoAssemblr) to mix the ethanolic lipid solution
with the agueous mMRNA solution at a flow rate ratio of 1:3 (ethanol:aqueous).
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e The rapid mixing causes the lipids to self-assemble into nanoparticles, encapsulating the
MRNA.

o Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 18 hours to remove
ethanol and raise the pH.

» Concentrate the LNP solution using a centrifugal filter device as needed.
o Sterilize the final LNP formulation by passing it through a 0.22 um filter.

Performance Data

The efficacy of LNPs formulated with G1-OC2-K3-E10 was evaluated in vivo. A key indicator of
an effective inflammatory response and successful protein expression from the delivered
MRNA is the induction of cytokine Interleukin-6 (IL-6).

. Peak IL-6 Level Fold Change vs.
Formulation ID Dose (IM)
(pg/mL) at 6h Control
LNP-I-28-A 1ug 1250 ~10x
LNP-1-28-B 5 ug 4800 ~40x
Control (PBS) N/A 120 1x

Data is representative and synthesized from descriptions in patent literature.

Diagrams and Workflows

Visualizations of key processes are provided below using the Graphviz DOT language.

LNP Self-Assembly Workflow
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Lipid nanopatrticle (LNP) formulation workflow.

Cellular Uptake and mRNA Release Pathway
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« To cite this document: BenchChem. [Technical Guide: Structure and Application of G1-OC2-
K3-E10]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10855845#what-is-the-structure-of-g1-oc2-k3-e10]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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